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Cat. No.: B030392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Voriconazole, a second-generation triazole antifungal agent, is a cornerstone in the treatment

of invasive fungal infections. It is administered as a racemic mixture of four stereoisomers, with

the (2R,3S)-enantiomer, known as voriconazole, being the biologically active component. Its

enantiomer, ent-voriconazole, with the (2S,3R) configuration, is also present. This technical

guide provides an in-depth analysis of the molecular structure, synthesis, and biological activity

of ent-voriconazole, offering a valuable resource for researchers in antifungal drug

development and stereochemistry.

Molecular Structure and Properties
ent-Voriconazole is the enantiomer of the active antifungal agent voriconazole. The key

structural and physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of ent-Voriconazole
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Property Value

IUPAC Name

(2S,3R)-2-(2,4-Difluorophenyl)-3-(5-

fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-

yl)butan-2-ol[1]

Molecular Formula C₁₆H₁₄F₃N₅O[1]

Molecular Weight 349.31 g/mol

CAS Number 137234-63-0[1]

Appearance White to off-white solid

Stereochemistry (2S,3R)

Synthesis and Manufacturing
The synthesis of ent-voriconazole is intrinsically linked to the synthesis of voriconazole, as the

commercial product is a racemic mixture. The manufacturing process typically involves the

synthesis of a racemic mixture of the (2R,3S) and (2S,3R) enantiomers, followed by a

resolution step to isolate the desired (2R,3S)-voriconazole. However, for research purposes,

enantioselective synthesis routes can be employed to specifically obtain ent-voriconazole.

General Synthetic Approach
A common strategy for the synthesis of the voriconazole backbone involves the reaction of a

substituted pyrimidine derivative with a difluorophenyl-triazolyl ethanone derivative. The

stereochemistry is often controlled through the use of chiral catalysts or resolving agents.

One patented method for preparing the racemic mixture of (2R,3S) and (2S,3R) enantiomers

involves the following key steps[1]:

Condensation: Reaction of 4-Chloro-6-ethyl-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-

(1H-1,2,4-triazol-1-yl)ethanone in the presence of a strong base like Lithium

diisopropylamide (LDA). This step yields a mixture of diastereomers.

Dehalogenation: The resulting intermediate is then dehalogenated using a catalyst such as

Raney Nickel under hydrogen pressure to yield the racemic mixture of (2R,3S/2S,3R)-2-(2,4-
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difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[1].

Enantioselective Synthesis and Resolution
To obtain purified ent-voriconazole, the racemic mixture can be subjected to chiral resolution.

This is often achieved by forming diastereomeric salts with a chiral acid, such as R-(-)-10-

camphorsulfonic acid, followed by fractional crystallization[1]. The desired diastereomer can

then be isolated and the chiral auxiliary removed to yield the enantiomerically pure ent-
voriconazole.

Biological Activity and Mechanism of Action
The biological activity of voriconazole and its enantiomers is attributed to their ability to inhibit

the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for

the biosynthesis of ergosterol, an essential component of the fungal cell membrane[2].

Mechanism of Action: Ergosterol Biosynthesis Inhibition
The inhibition of lanosterol 14α-demethylase disrupts the fungal cell membrane, leading to

altered membrane fluidity and permeability, and ultimately, inhibition of fungal growth and

replication[3]. The signaling pathway for this mechanism is a direct enzymatic inhibition.

Lanosterol
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ent-Voriconazole Inhibits
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Caption: Inhibition of the ergosterol biosynthesis pathway by ent-voriconazole.

Comparative Antifungal Activity
While voriconazole is the active enantiomer, the specific antifungal activity of ent-voriconazole
is not extensively documented in publicly available literature. It is generally understood that the

(2R,3S) configuration is crucial for potent antifungal activity. Further research is required to
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quantify the Minimum Inhibitory Concentrations (MICs) of ent-voriconazole against various

fungal pathogens and to draw a direct comparison with voriconazole.

Experimental Protocols
General Procedure for Racemic Voriconazole Synthesis
The following is a generalized protocol based on patented synthesis methods. Note: This is for

informational purposes and should be adapted and optimized for specific laboratory conditions.
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Step 1: Condensation

Step 2: Dehalogenation

Step 3: Resolution (for ent-Voriconazole)

4-Chloro-6-ethyl-5-fluoropyrimidine &
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

React with LDA in
THF/Heptane/Hexane

Diastereomeric Mixture:
(2R,3S/2S,3R):(2R,3R/2S,3S)-3-(4-chloro-5-fluoropyrimidin-6-yl)-

2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Hydrogenate with Raney Nickel
in Methanol (4-6 kg/cm² H₂)

Racemic Voriconazole:
(2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-

1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Dissolve in Acetone/Methanol with
R-(-)-10-camphorsulfonic acid

Diastereomeric Salt Precipitation

ent-Voriconazole ((2S,3R) enantiomer)

Isolation & Purification

Click to download full resolution via product page

Caption: General workflow for the synthesis and resolution of ent-voriconazole.
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Detailed Protocol:

Condensation: In a suitable reaction vessel under an inert atmosphere, dissolve 1-(2,4-

difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in a mixture of n-heptane, n-hexane, and

tetrahydrofuran. Cool the mixture and slowly add a solution of Lithium diisopropylamide

(LDA). To this, add 4-chloro-6-ethyl-5-fluoropyrimidine and allow the reaction to proceed until

completion, monitoring by a suitable chromatographic method (e.g., TLC or HPLC).

Work-up: Quench the reaction with an appropriate aqueous solution and separate the

organic layer. Wash the organic layer, dry it over a suitable drying agent, and concentrate

under reduced pressure to obtain the crude diastereomeric mixture.

Dehalogenation: Charge a hydrogenation vessel with the crude product from the previous

step, sodium acetate, Raney nickel, and methanol. Pressurize the vessel with hydrogen gas

(4-6 kg/cm ²) and heat to 40-50°C for 4-6 hours. Monitor the reaction for completion.

Isolation of Racemate: After completion, cool the reaction mixture, filter off the Raney nickel,

and concentrate the filtrate under reduced pressure. The pH of the resulting crude product

can be adjusted with a base to facilitate purification.

Resolution of Enantiomers: Dissolve the racemic voriconazole in acetone. In a separate

flask, dissolve R-(-)-10-camphorsulfonic acid in methanol. Add the camphorsulfonic acid

solution to the voriconazole solution. Heat the mixture and then cool to allow for the

precipitation of the diastereomeric salt. Filter the solid and wash with a suitable solvent. The

specific diastereomeric salt corresponding to ent-voriconazole can then be isolated and

treated with a base to liberate the free ent-voriconazole. Further purification can be

achieved by recrystallization or chromatography.

Conclusion
ent-Voriconazole, the (2S,3R) enantiomer of the potent antifungal drug voriconazole, presents

an interesting subject for stereochemical and pharmacological studies. While its synthesis is

achievable through established methods of racemic synthesis followed by chiral resolution, a

comprehensive understanding of its distinct biological activity profile is still lacking in the public

domain. Further research to elucidate the specific antifungal efficacy and potential off-target

effects of ent-voriconazole would be highly valuable for the drug development community.
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This would not only contribute to a more complete understanding of the structure-activity

relationship of voriconazole but could also inform the development of future generation of

antifungal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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